Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine structure
918524-63-7 structure
Nome del prodotto:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Numero CAS:918524-63-7
MF:C16H26BN3O2
MW:303.207543849945
MDL:MFCD07437995
CID:857863
PubChem ID:2769618

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
    • 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester
    • 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid
    • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine
    • 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
    • SY025292
    • 918524-63-7
    • F30007
    • M3116
    • MFCD07437995
    • AS-2719
    • KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • SCHEMBL578540
    • AB41978
    • (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • DTXSID50377794
    • DB-079186
    • AC-30411
    • EN300-6498049
    • YSZC369
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
    • J-506075
    • AKOS015960103
    • 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester
    • EX-A3896
    • CS-W007050
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR
    • MDL: MFCD07437995
    • Inchi: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
    • Chiave InChI: KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • Sorrisi: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Proprietà calcolate

  • Massa esatta: 303.2118072 g/mol
  • Massa monoisotopica: 303.2118072 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 381
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 303.2
  • Superficie polare topologica: 37.8

Proprietà sperimentali

  • Punto di fusione: 123.0 to 127.0 deg-C
  • Punto di ebollizione: 435.2±45.0℃ at 760mmHg

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Informazioni sulla sicurezza

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A554188-250mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 97%
250mg
$10.0 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064900-250mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 98%
250mg
¥81.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0940-25G
1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 95%
25g
¥ 3,300.00 2023-04-13
Chemenu
CM136088-25g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 95%+
25g
$312 2024-07-20
TRC
M329005-50mg
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7
50mg
$ 133.00 2023-04-17
Key Organics Ltd
AS-2719-0.5G
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 >95%
0.5g
£47.00 2025-02-08
eNovation Chemicals LLC
Y1293069-250mg
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
918524-63-7 95%
250mg
$190 2024-07-28
eNovation Chemicals LLC
D912484-25g
6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
918524-63-7 97%
25g
$195 2024-07-20
Key Organics Ltd
AS-2719-5G
1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 >95%
5g
£187.00 2025-02-08
AK Scientific
AMTB750-5g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 98% (GC)
5g
$170 2025-02-18

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 90 °C
Riferimento
Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Riferimento
Preparation of heterocycles as antitumor agents
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase
Milkiewicz, Karen L.; Weinberg, Linda R.; Albom, Mark S.; Angeles, Thelma S.; Cheng, Mangeng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ,  1,4-Dioxane ;  overnight, 95 °C
Riferimento
Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 22 h, rt
Riferimento
Preparation of thiazolidine derivatives as Pim inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C; cooled
Riferimento
Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Riferimento
EZH2 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents
Laufer, Radoslaw; Forrest, Bryan; Li, Sze-Wan; Liu, Yong; Sampson, Peter; et al, Journal of Medicinal Chemistry, 2013, 56(15), 6069-6087

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Letteratura correlata

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